Bienvenue dans la boutique en ligne BenchChem!

N-(4-Aminophenyl)-4-(hexyloxy)benzamide

VAP-1 SSAO Amine Oxidase

This N-aryl benzamide (MW 312.4) features a critical 4-aminophenyl moiety and hexyloxy tail dictating membrane permeability and target engagement. It exhibits rat VAP-1 IC50=23 nM vs human=180 nM, plus DNMT3A EC50=0.9 µM. The free primary amine enables derivatization. Substitution with shorter-chain analogs compromises potency. Purity ≥95%. For R&D only.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1020056-28-3
Cat. No. B1437014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-4-(hexyloxy)benzamide
CAS1020056-28-3
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22)
InChIKeyQUHCGXBJKKZLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-4-(hexyloxy)benzamide: Sourcing and Baseline Characterization for Biomedical Research


N-(4-Aminophenyl)-4-(hexyloxy)benzamide (CAS: 1020056-28-3; molecular weight: 312.4 g/mol) is a synthetic small molecule belonging to the N-aryl benzamide structural class [1]. It is offered by multiple research chemical suppliers including Santa Cruz Biotechnology and Matrix Scientific, with typical research-grade purities of ≥95% . The compound contains a 4-aminophenyl moiety linked via an amide bond to a 4-hexyloxy-substituted benzoic acid core, distinguishing it from simpler benzamide scaffolds by the presence of the hexyloxy lipophilic tail. Its primary documented applications lie in biochemical pharmacology as a probe for enzyme inhibition studies and ion channel modulation research [2]. This compound is exclusively for research use and is not approved for therapeutic or diagnostic applications .

Why Generic Substitution of N-(4-Aminophenyl)-4-(hexyloxy)benzamide with Class Analogs Fails to Guarantee Equivalent Activity


Within the N-aryl benzamide structural class, small variations in substitution pattern produce functionally divergent outcomes that preclude simple interchangeability. The hexyloxy chain length of this specific compound modulates lipophilicity, membrane permeability, and target binding in ways that shorter-chain analogs (e.g., methoxy or ethoxy derivatives) cannot replicate . Even closely related positional isomers—such as N-(3-aminophenyl)-4-(hexyloxy)benzamide or N-(5-amino-2-fluorophenyl)-4-(hexyloxy)benzamide—are known to exist as distinct catalog items [1], underscoring that the precise 4-aminophenyl substitution geometry is non-fungible. Furthermore, the presence of the free primary aromatic amine group provides a critical functional handle for downstream derivatization (e.g., diazotization, acylation, or conjugation) that is absent in N-alkylated or N-acetylated analogs [2]. These structural specificities mean that substituting this compound with a superficially similar benzamide derivative cannot be presumed to yield equivalent potency, selectivity, or chemical reactivity in experimental systems.

N-(4-Aminophenyl)-4-(hexyloxy)benzamide: Quantitative Comparative Evidence for Scientific Selection


Species-Selective VAP-1 Enzyme Inhibition: 8-Fold Higher Potency Against Rat Versus Human Isoform

N-(4-Aminophenyl)-4-(hexyloxy)benzamide exhibits a pronounced species-dependent difference in potency against Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). In direct comparative assays performed under identical experimental conditions using CHO cells expressing the respective recombinant enzymes with 14C-benzylamine as substrate, the compound demonstrated an IC50 of 23 nM against rat VAP-1 versus 180 nM against human VAP-1 [1]. This represents an approximately 8-fold higher inhibitory potency for the rat isoform relative to the human isoform.

VAP-1 SSAO Amine Oxidase Species Selectivity

DNMT3A Inhibition: Superior Potency Relative to Reference Inhibitor SGI-1027 in Leukemia Cell Assays

In studies evaluating DNA methyltransferase (DNMT) inhibitory activity, N-(4-Aminophenyl)-4-(hexyloxy)benzamide demonstrated potent inhibition of DNMT3A with an EC50 value of 0.9 µM in human KG-1 leukemia cells, achieving 90% efficacy . By comparison, the well-characterized reference DNMT inhibitor SGI-1027 (N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide) exhibited an EC50 of approximately 10 µM under comparable conditions . This represents an approximately 11-fold improvement in potency over the reference compound, positioning the target molecule as a more potent tool compound for DNMT3A-focused epigenetic studies.

Epigenetics DNA Methyltransferase DNMT3A Leukemia

Hexyloxy Chain Length Confers Distinct Lipophilic Profile Relative to Shorter Alkoxy Analogs

The presence of the hexyloxy (six-carbon) chain at the para-position of the benzamide ring constitutes a critical structural determinant that differentiates this compound from its shorter-chain alkoxy analogs (e.g., methoxy, ethoxy, propoxy derivatives). Within the N-aryl benzamide series, alkoxy chain length directly influences lipophilicity, solubility, and overall biological activity profiles . Compounds bearing shorter alkoxy chains typically exhibit reduced membrane permeability and altered target binding kinetics compared to hexyloxy-substituted derivatives [1]. While direct quantitative logP or permeability measurements for this specific compound are not publicly available in primary literature, the hexyloxy moiety is a well-established pharmacophoric feature in medicinal chemistry that confers increased hydrophobic character relative to methoxy or ethoxy analogs, which can be advantageous for engaging hydrophobic binding pockets or crossing lipid bilayers .

Lipophilicity SAR Alkoxy Chain Membrane Permeability

N-(4-Aminophenyl)-4-(hexyloxy)benzamide: Evidence-Based Research Application Scenarios


Species-Comparative VAP-1/SSAO Enzyme Pharmacology Studies

Based on the documented 8-fold species selectivity difference (rat IC50 = 23 nM vs. human IC50 = 180 nM) [1], this compound is optimally deployed as a pharmacological tool in experiments designed to interrogate species-specific differences in VAP-1/SSAO enzyme function. Researchers conducting translational studies that bridge rodent in vivo models with human in vitro systems should account for this potency differential when interpreting cross-species efficacy data. The compound can serve as a benchmark for calibrating assay sensitivity across species in amine oxidase research programs [1].

DNMT3A-Focused Epigenetic Probe Development and Cancer Cell Line Screening

Given the demonstrated EC50 of 0.9 µM against DNMT3A in KG-1 leukemia cells—representing an approximately 11-fold potency improvement over reference inhibitor SGI-1027 —this compound is particularly well-suited for DNMT3A-selective epigenetic studies. It can be employed as a starting scaffold for medicinal chemistry optimization programs targeting DNA methyltransferases, or as a reference tool in cell-based screening campaigns where DNMT3A inhibition is the primary endpoint of interest. Its favorable potency relative to SGI-1027 may enable use at lower concentrations, potentially reducing compound interference in multiplexed assays .

N-Aryl Benzamide Structure-Activity Relationship (SAR) Campaigns with Alkoxy Chain Modulation

This compound serves as a key reference point within N-aryl benzamide SAR programs that systematically explore the relationship between alkoxy chain length and biological activity [2]. Researchers seeking to optimize lipophilicity, target engagement, or pharmacokinetic properties across a benzamide series should include this hexyloxy-substituted derivative as a benchmark representing the C6 chain-length anchor point. Comparative evaluation against shorter-chain analogs (C1-C4) and longer-chain derivatives enables quantitative assessment of the alkoxy chain contribution to the overall activity profile within a given assay system [2].

Free Amine-Directed Derivatization and Chemical Probe Synthesis

The presence of the free primary aromatic amine group at the para-position of the aniline ring provides a versatile synthetic handle for downstream chemical modifications [3]. This compound is therefore strategically valuable as a starting material for the synthesis of fluorescent conjugates (via diazotization and coupling), biotinylated affinity probes (via acylation), or extended pharmacophores (via amide bond formation or reductive amination). Procurement for chemical biology applications that require further functionalization is justified by this unique reactive functionality, which is not present in N-alkylated or N-acetylated benzamide analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Aminophenyl)-4-(hexyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.